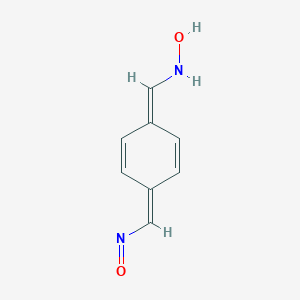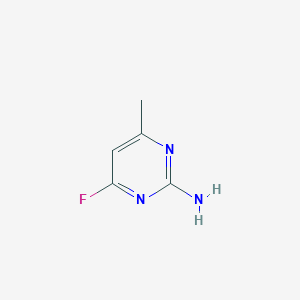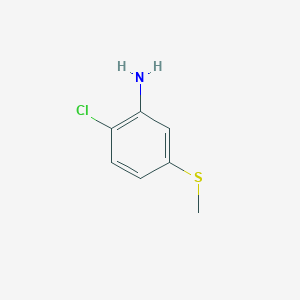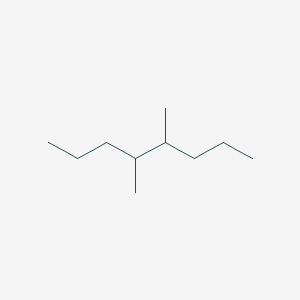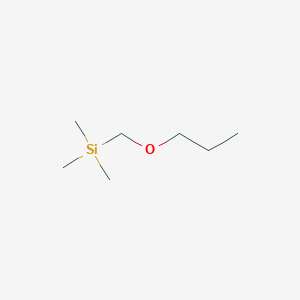
Silane, trimethyl(propoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(propoxymethyl)- is a chemical compound that belongs to the group of organosilicon compounds. It is commonly used in various scientific research applications due to its unique properties.
Mécanisme D'action
Silane, trimethyl(propoxymethyl)- acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The covalent bond improves the adhesion between the materials, which enhances the mechanical properties of the composite material. The compound also acts as a precursor for the synthesis of various functionalized silane compounds that are used in the production of nanomaterials.
Effets Biochimiques Et Physiologiques
Silane, trimethyl(propoxymethyl)- has no known biochemical or physiological effects. However, it is important to handle the compound with caution as it is a flammable liquid and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silane, trimethyl(propoxymethyl)- in lab experiments include its ability to improve the adhesion between organic and inorganic materials, its compatibility with various organic solvents, and its ease of synthesis. The limitations of using the compound include its flammability and potential for skin and eye irritation.
Orientations Futures
The future directions for silane, trimethyl(propoxymethyl)- include its use in the production of advanced nanomaterials such as nanocomposites, nanofibers, and nanotubes. The compound can also be used in the development of new biomaterials for tissue engineering and drug delivery applications. Additionally, the compound can be used in the production of functionalized surfaces for various applications such as self-cleaning surfaces, anti-fouling surfaces, and anti-corrosion coatings.
Conclusion:
In conclusion, silane, trimethyl(propoxymethyl)- is a versatile compound that has various scientific research applications. Its ability to improve the adhesion between organic and inorganic materials and its compatibility with various organic solvents make it an important compound in the production of advanced nanomaterials and biomaterials. However, it is important to handle the compound with caution due to its flammability and potential for skin and eye irritation.
Méthodes De Synthèse
Silane, trimethyl(propoxymethyl)- can be synthesized by reacting trimethylchlorosilane with propoxymethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction produces a colorless liquid that is soluble in various organic solvents.
Applications De Recherche Scientifique
Silane, trimethyl(propoxymethyl)- is used in various scientific research applications such as surface modification, nanotechnology, and biomedical research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used as a precursor for the synthesis of various functionalized silane compounds that are used in the production of nanomaterials.
Propriétés
Numéro CAS |
17348-62-8 |
|---|---|
Nom du produit |
Silane, trimethyl(propoxymethyl)- |
Formule moléculaire |
C7H18OSi |
Poids moléculaire |
146.3 g/mol |
Nom IUPAC |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
SMILES canonique |
CCCOC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



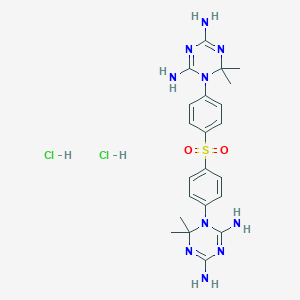
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
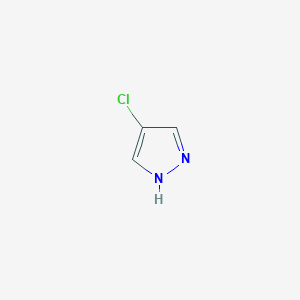
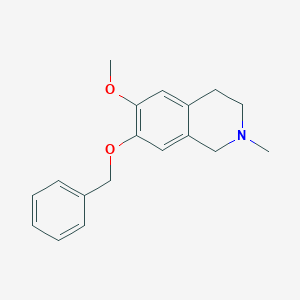
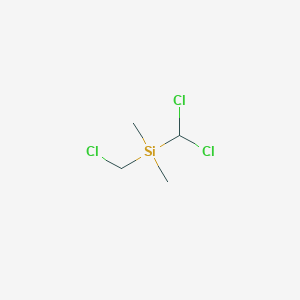
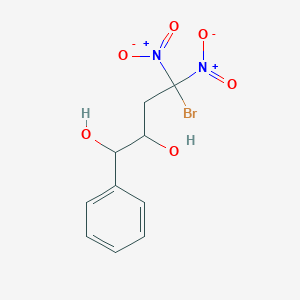
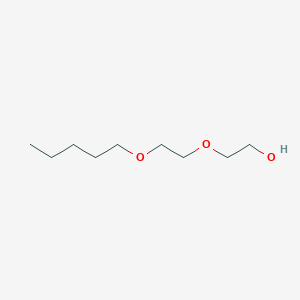
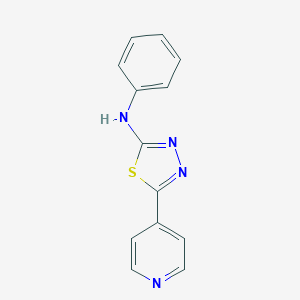
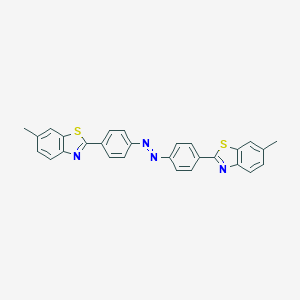
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
